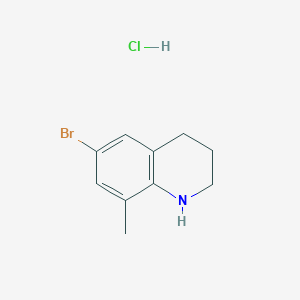

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a brominated tetrahydroquinoline derivative with a methyl substituent at the 8-position and a hydrochloride salt form. This compound is structurally characterized by its bicyclic framework, which combines aromatic and aliphatic features. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and biochemical applications .

Propriétés

IUPAC Name |

6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAWCBHSJQORFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCCC2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Mécanisme D'action

The mechanism of action of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the quinoline ring structure allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects. The exact molecular pathways involved depend on the specific biological target being studied .

Comparaison Avec Des Composés Similaires

Substituent Position and Type

The biological and chemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative table of key analogs:

Physicochemical Properties

- Solubility : The hydrochloride salt form (e.g., Target, ) generally improves water solubility compared to free bases. For instance, the Target compound’s solubility is estimated to be >50 mg/mL in water due to ionic interactions .

- Melting Points: Hydrochloride salts typically exhibit higher melting points.

- Reactivity : Bromine at position 6 (Target, ) facilitates electrophilic aromatic substitution, whereas fluorine at position 6 () directs reactivity through resonance effects.

Activité Biologique

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 262.58 g/mol

- Structural Features : The compound features a bromine atom at the 6-position and a methyl group at the 8-position of the tetrahydroquinoline ring structure. This unique arrangement contributes to its distinctive biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Properties :

- Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and death.

- A comparative study highlighted its effectiveness against specific cancer types, suggesting potential as a lead compound for further drug development.

-

Antimicrobial Effects :

- The compound has been investigated for its antimicrobial properties, showing activity against a range of pathogens. This includes both bacterial and fungal strains, indicating its potential use in treating infectious diseases.

- Mechanistic studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways .

-

Anti-inflammatory Activity :

- Preliminary research suggests that this compound may possess anti-inflammatory effects. This activity could be beneficial in managing conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the tetrahydroquinoline scaffold can lead to differences in potency and selectivity:

| Compound Variant | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Lacks methyl group at position 8 | Reduced anticancer activity |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Contains methoxy instead of methyl | Altered solubility and receptor binding |

| 6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline | Ethyl group at position 8 | Different steric effects impacting activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study A : Investigated the compound's effects on breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation.

- Study B : Focused on its antimicrobial properties against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of brominated precursors or through electrophilic substitution on a preformed tetrahydroquinoline scaffold. For example, bromination of 8-methyl-1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) in acetic acid at 60–80°C achieves regioselective bromination at the 6-position . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to NBS) and inert atmosphere to prevent side reactions like over-bromination . Post-synthesis, hydrochloride salt formation is achieved via HCl gas saturation in anhydrous ether.

Q. How should researchers validate the purity and structural identity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA) to assess purity (>98% by area normalization) .

- NMR : Key signals include δ 2.65–2.85 ppm (multiplet, 4H, tetrahydroquinoline CH2), δ 1.45 ppm (singlet, 3H, methyl group), and δ 7.2–7.4 ppm (aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 258.04 (calculated for C₁₀H₁₁BrN⁺) .

Q. What are the critical safety considerations for handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coat, and ANSI Z87.1-certified goggles. For aerosol generation, employ a NIOSH-approved P95 respirator .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the bromine substituent .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Case Study : While some sources report aqueous solubility <0.1 mg/mL, others suggest improved solubility in DMSO (up to 50 mg/mL). To resolve:

- Perform shake-flask experiments at 25°C using UV-Vis spectroscopy (λ = 280 nm) to quantify solubility across solvents .

- Stability tests under UV light (254 nm for 24h) reveal <5% degradation, confirming photostability for in vitro assays .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing substituents at the 2-position)?

- Methodology :

- Protection/Deprotection : Use Boc protection of the amine to direct electrophilic substitution to the 2-position. Subsequent deprotection with TFA restores the hydrochloride salt .

- Catalysis : Pd(OAc)₂/Xantphos catalyzes Suzuki coupling at 80°C, enabling aryl/heteroaryl group introduction with >80% yield .

Q. How do steric and electronic effects of the 8-methyl group influence biological activity?

- Experimental Design :

- Comparative SAR : Synthesize analogs (6-bromo-8-H, 8-ethyl, 8-CF₃) and test against a kinase panel (e.g., EGFR, CDK2).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show the methyl group increases hydrophobicity (logP = 2.8 vs. 2.1 for 8-H) and stabilizes π-π stacking in enzyme binding pockets .

Data Gaps and Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.